

## In-Depth Technical Guide: 4-Methoxyphenyl (4chlorophenoxy)acetate

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Compound of Interest

2-Methoxyphenyl (4chlorophenoxy)acetate

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Disclaimer: Information regarding "**2-Methoxyphenyl (4-chlorophenoxy)acetate**" is not readily available in public databases. This guide focuses on the isomeric compound, 4-Methoxyphenyl (4-chlorophenoxy)acetate (CAS Number: 443307-77-5), for which limited data exists. The physical properties listed are predicted and have not been experimentally verified.

This technical guide provides a summary of the known chemical properties and theoretical experimental protocols for 4-Methoxyphenyl (4-chlorophenoxy)acetate, intended for researchers, scientists, and professionals in drug development.

### **Core Chemical Properties**

The fundamental chemical and physical properties of 4-Methoxyphenyl (4-chlorophenoxy)acetate are summarized below. It is important to note that the boiling point and density are computationally predicted values.



Property	Value	Source
CAS Number	443307-77-5	[1][2]
Molecular Formula	C15H13ClO4	[1][2]
Molecular Weight	292.71 g/mol	[1][2]
Predicted Boiling Point	436.6 ± 35.0 °C	[1]
Predicted Density	1.264 ± 0.06 g/cm <sup>3</sup>	[1]

### **Experimental Protocols**

Due to the limited availability of specific experimental data for 4-Methoxyphenyl (4-chlorophenoxy)acetate, the following protocols are proposed based on general principles of organic synthesis and analysis for similar compounds.

## Hypothetical Synthesis: Esterification of 4chlorophenoxyacetic acid

A plausible method for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate is the esterification of 4-chlorophenoxyacetic acid with 4-methoxyphenol. This can be achieved through several standard methods, such as Fischer esterification or by using a coupling agent. A common laboratory-scale synthesis could involve the following steps:

- Activation of the Carboxylic Acid: 4-chlorophenoxyacetic acid can be converted to its more reactive acid chloride. To a solution of 4-chlorophenoxyacetic acid in a dry, inert solvent such as dichloromethane or toluene, an excess of a chlorinating agent like thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-chlorophenoxyacetyl chloride.
- Esterification Reaction: The crude 4-chlorophenoxyacetyl chloride is dissolved in a dry, non-protic solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, an equimolar amount of 4-methoxyphenol is added, followed by a non-nucleophilic base such as triethylamine or pyridine to act as a scavenger for the HCl byproduct. The reaction mixture is stirred, typically



at room temperature, and monitored for completion using a suitable technique like Thin Layer Chromatography (TLC).

• Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a dilute base (e.g., saturated NaHCO<sub>3</sub> solution) to remove any unreacted acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

# Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

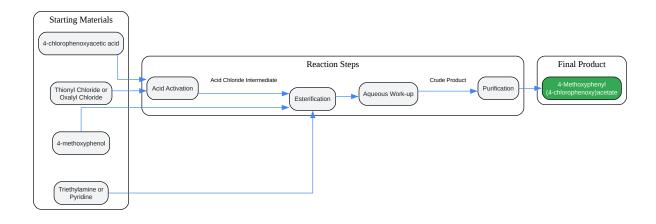
For the analysis of 4-Methoxyphenyl (4-chlorophenoxy)acetate, a reverse-phase HPLC method would be appropriate, given its aromatic and ester functionalities.

- Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is recommended.
- Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, would likely provide good separation. A typical gradient could start from 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.
- Flow Rate: A flow rate of 1.0 mL/min is standard.
- Detection: UV detection at a wavelength of 254 nm or 280 nm should be suitable due to the presence of aromatic rings.
- Temperature: The column should be maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

# Mandatory Visualizations Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the proposed logical workflow for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate.





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A proposed workflow for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate.

### **Biological Activity and Signaling Pathways**

There is currently no publicly available information on the biological activity or any associated signaling pathways for 4-Methoxyphenyl (4-chlorophenoxy)acetate. Research into the biological effects of this compound would be a novel area of investigation. Compounds with similar structural motifs, such as phenoxyacetates, have been explored for various biological activities, including herbicidal and pharmaceutical applications.

#### **Safety Information**

Specific safety data for 4-Methoxyphenyl (4-chlorophenoxy)acetate is not available. As with any laboratory chemical with unknown toxicological properties, it should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-



ventilated area or a fume hood. For related compounds like 4-methoxyphenylacetic acid, hazards include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[3] Similar precautions should be taken for its ester derivatives.

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#### References

- 1. 443307-77-5 CAS MSDS (4-methoxyphenyl (4-chlorophenoxy)acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-methoxyphenyl 2-(4-chlorophenoxy)acetate [m.chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
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